PF-04957325

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

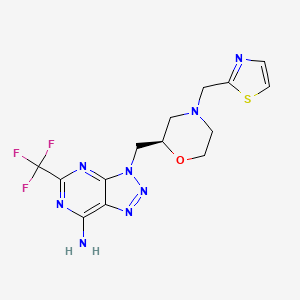

3-[[(2R)-4-(1,3-thiazol-2-ylmethyl)morpholin-2-yl]methyl]-5-(trifluoromethyl)triazolo[4,5-d]pyrimidin-7-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15F3N8OS/c15-14(16,17)13-20-11(18)10-12(21-13)25(23-22-10)6-8-5-24(2-3-26-8)7-9-19-1-4-27-9/h1,4,8H,2-3,5-7H2,(H2,18,20,21)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNLPYEMGHGDRRZ-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1CC2=NC=CS2)CN3C4=NC(=NC(=C4N=N3)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CO[C@H](CN1CC2=NC=CS2)CN3C4=NC(=NC(=C4N=N3)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15F3N8OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unraveling the Neuronal Mechanism of Action of PF-04957325: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of PF-04957325, a potent and selective phosphodiesterase 8 (PDE8) inhibitor, with a focus on its effects within neurons. This document summarizes key quantitative data, details established experimental protocols, and visualizes the core signaling pathways and experimental workflows.

Core Mechanism of Action: Targeting the cAMP Signaling Cascade

This compound exerts its effects by selectively inhibiting phosphodiesterase 8 (PDE8), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP). PDE8 exists in two isoforms, PDE8A and PDE8B, both of which are potently inhibited by this compound.[1][2][3] By blocking PDE8 activity, this compound leads to an accumulation of intracellular cAMP. This elevation in cAMP levels subsequently activates Protein Kinase A (PKA), a key downstream effector. Activated PKA then phosphorylates the cAMP response element-binding protein (CREB), a transcription factor that, upon activation, modulates the expression of various genes crucial for neuronal function, including synaptic plasticity, neuroinflammation, and cell survival.[4]

A significant outcome of CREB activation in neurons is the upregulation of Brain-Derived Neurotrophic Factor (BDNF), a neurotrophin vital for neuronal health, synaptic function, and memory.[4] The this compound-mediated enhancement of the cAMP/PKA/CREB/BDNF signaling axis is central to its observed effects in preclinical models of neurodegenerative diseases, such as Alzheimer's disease.

Quantitative Data: Potency and Selectivity

The efficacy of this compound is underscored by its high potency and selectivity for PDE8 isoforms, as demonstrated by its low half-maximal inhibitory concentration (IC50) values.

| Target | IC50 (nM) | Selectivity |

| PDE8A | 0.7 | >1.5 µM against other PDE isoforms |

| PDE8B | 0.3 - 0.4 | >1.5 µM against other PDE isoforms |

Signaling Pathway and Experimental Visualizations

To elucidate the complex interactions and experimental procedures, the following diagrams have been generated using the Graphviz DOT language.

Caption: this compound Signaling Pathway in Neurons.

Caption: In Vitro Experimental Workflow.

Caption: In Vivo Experimental Workflow.

Detailed Experimental Protocols

The following protocols are based on methodologies reported in the scientific literature for studying the effects of this compound in neuronal contexts.

In Vitro Studies in BV2 Microglial Cells

These experiments are designed to investigate the direct effects of this compound on microglial activation and neuroinflammatory signaling pathways.

4.1.1. Cell Culture and Treatment

-

Cell Line: BV2 murine microglial cells.

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

-

Treatment Protocol:

-

Seed BV2 cells in 6-well plates.

-

Pre-treat cells with this compound at concentrations of 150, 300, or 600 nM for 6 hours.

-

Induce an inflammatory response by adding 10 µM of amyloid-β oligomers (AβO) for 24 hours.

-

Collect cell culture supernatants for cytokine analysis and cell lysates for protein analysis.

-

4.1.2. Western Blot Analysis

-

Objective: To quantify the expression levels of key proteins in the PDE8/cAMP/CREB signaling pathway.

-

Procedure:

-

Prepare total protein lysates from treated BV2 cells.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with primary antibodies against PDE8A, PDE8B, phospho-PKA, PKA, phospho-CREB, CREB, and BDNF overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blots.

-

Normalize protein expression to a loading control such as β-actin or GAPDH.

-

4.1.3. Enzyme-Linked Immunosorbent Assay (ELISA)

-

Objective: To measure the concentration of pro-inflammatory cytokines and cAMP in the cell culture supernatant and lysates, respectively.

-

Procedure for Cytokines (IL-6, TNF-α):

-

Use commercially available ELISA kits for mouse IL-6 and TNF-α.

-

Add cell culture supernatants to the antibody-coated microplate.

-

Follow the kit manufacturer's instructions for incubation with detection antibody and substrate.

-

Measure the absorbance at the appropriate wavelength and calculate cytokine concentrations based on a standard curve.

-

-

Procedure for cAMP:

-

Use a commercially available cAMP ELISA kit.

-

Lyse the cells and use the lysates for the assay.

-

Follow the kit manufacturer's protocol for competitive binding and signal detection.

-

Calculate cAMP concentrations based on a standard curve.

-

In Vivo Studies in Alzheimer's Disease Mouse Models

These experiments assess the therapeutic potential of this compound in animal models of Alzheimer's disease.

4.2.1. Animal Models and Drug Administration

-

Models:

-

Amyloid-β oligomer (AβO)-injected C57BL/6J mice.

-

APP/PS1 transgenic mice.

-

-

Drug Administration:

-

Administer this compound orally by gavage at doses of 0.1 or 1 mg/kg daily for 21 consecutive days.

-

A vehicle control group (e.g., DMSO in PBS) should be included.

-

4.2.2. Behavioral Testing

-

Objective: To evaluate the effects of this compound on cognitive function.

-

Y-Maze Test:

-

Assesses spatial working memory.

-

The maze consists of three arms of equal size.

-

Allow the mouse to freely explore the maze for a set period (e.g., 8 minutes).

-

Record the sequence of arm entries and calculate the percentage of spontaneous alternations.

-

-

Novel Object Recognition (NOR) Test:

-

Evaluates recognition memory.

-

In a familiarization phase, expose the mouse to two identical objects.

-

In the test phase, replace one object with a novel one.

-

Measure the time spent exploring the novel versus the familiar object.

-

-

Morris Water Maze (MWM):

-

Assesses spatial learning and memory.

-

Use a circular pool filled with opaque water.

-

Acquisition Phase: Train the mice to find a hidden platform over several days. Record the escape latency and path length.

-

Probe Trial: Remove the platform and measure the time spent in the target quadrant where the platform was previously located.

-

4.2.3. Post-Mortem Tissue Analysis

-

Objective: To examine the molecular changes in the brain following treatment.

-

Procedure:

-

At the end of the treatment period, euthanize the mice and collect the brain tissue.

-

Dissect the hippocampus and cortex for protein and RNA analysis.

-

Perform Western blotting on brain homogenates to analyze the PDE8/cAMP/CREB signaling pathway as described in the in vitro protocol.

-

Conduct immunohistochemistry on brain sections to assess microglial activation using markers like Iba1.

-

Conclusion

This compound is a highly potent and selective PDE8 inhibitor that modulates neuronal function primarily through the enhancement of the cAMP/PKA/CREB signaling pathway. This mechanism leads to downstream effects, including the attenuation of neuroinflammation and the upregulation of neurotrophic factors like BDNF. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other PDE8 inhibitors as potential therapeutic agents for neurodegenerative and neuroinflammatory disorders. The provided visualizations offer a clear overview of the molecular pathways and experimental designs crucial for research in this area.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | PDE8 inhibitor | Probechem Biochemicals [probechem.com]

- 4. Cognitive improvement effects of this compound, a phosphodiesterase-8 inhibitor, in mouse models of Alzheimer’s disease via modulating neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Function of PF-04957325 in T-Cells

This technical guide provides a comprehensive overview of the function of this compound in T-lymphocytes. This compound is a highly potent and selective inhibitor of phosphodiesterase 8 (PDE8), playing a significant role in the modulation of T-cell function, particularly in adhesion and motility.[1][2][3] This document consolidates key findings, quantitative data, experimental methodologies, and visual representations of the signaling pathways involved.

Core Mechanism of Action: Selective PDE8 Inhibition

This compound exerts its effects by selectively inhibiting the enzymatic activity of PDE8A and PDE8B, two isoforms of the phosphodiesterase family that are responsible for the degradation of cyclic adenosine monophosphate (cAMP).[1][2] By inhibiting PDE8, this compound leads to an increase in intracellular cAMP levels within T-cells. This elevation in cAMP has profound consequences for downstream signaling pathways that regulate various T-cell functions.

Table 1: Inhibitory Potency of this compound

| Target | IC50 (nM) | Selectivity |

| PDE8A | 0.7 | >1.5 µM against all other PDE isoforms |

| PDE8B | 0.3 | >1.5 µM against all other PDE isoforms |

Functional Effects on T-Cells

The primary and most distinct function of this compound in T-cells is the regulation of cell adhesion and motility, with minimal impact on proliferation and cytokine production, especially when compared to inhibitors of other PDE families like PDE4.

This compound has been shown to significantly suppress the adhesion of effector T-cells (Teff) to endothelial cells. This effect is mediated through the inhibition of firm tether formation between the T-cell integrin LFA-1 and its ligand ICAM-1 on endothelial cells.

-

Key Finding: Inhibition of PDE8 with this compound reduces T-cell blast adhesion to endothelial cells by up to 53%. In contrast, the PDE4 inhibitor piclamilast (PICL) was found to increase firm T-cell adhesion.

A notable characteristic of this compound is its limited effect on T-cell proliferation. This distinguishes it from PDE4 inhibitors, which are potent suppressors of T-cell proliferation.

-

Key Finding: this compound is over two orders of magnitude less efficient than the PDE4 inhibitor PICL in suppressing polyclonal Teff cell proliferation. In studies with myelin oligodendrocyte glycoprotein (MOG)-reactive T-cells, this compound did not significantly suppress proliferation either in vivo or in vitro.

Similar to its effect on proliferation, this compound shows no significant effect on the expression of key cytokines in T-cells.

-

Key Finding: Treatment with this compound did not alter the production of IFN-γ or IL-17 in MOG-immunized mice.

Signaling Pathway of this compound in T-Cell Adhesion

The inhibitory effect of this compound on T-cell adhesion is primarily mediated through the cAMP-PKA-Raf-1 signaling axis. In its basal state, PDE8A forms a complex with the kinase Raf-1, protecting it from inhibitory phosphorylation by Protein Kinase A (PKA). Inhibition of PDE8A by this compound disrupts this protection.

The resulting increase in local cAMP concentration leads to the activation of PKA, which then phosphorylates Raf-1 at serine 259. This phosphorylation event inhibits Raf-1 function, subsequently impairing LFA-1-mediated adhesion.

References

An In-depth Technical Guide to PF-04957325 and the cAMP Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of PF-04957325, a potent and selective inhibitor of phosphodiesterase 8 (PDE8). It details the compound's mechanism of action within the cyclic adenosine monophosphate (cAMP) signaling pathway, presents key quantitative data, outlines relevant experimental protocols, and illustrates critical concepts through detailed diagrams.

Core Mechanism of Action: Inhibition of PDE8

Cyclic AMP (cAMP) is a crucial second messenger involved in numerous physiological processes. Its intracellular concentration is meticulously regulated by a balance between its synthesis by adenylyl cyclase (AC) and its degradation by phosphodiesterases (PDEs). PDEs are a superfamily of enzymes that hydrolyze cyclic nucleotides.[1]

This compound exerts its effects by specifically targeting and inhibiting the PDE8 family, which consists of two isoforms, PDE8A and PDE8B.[2][3] These are high-affinity, cAMP-specific hydrolases.[1][4] By inhibiting PDE8, this compound prevents the breakdown of cAMP into 5'-AMP. This leads to an accumulation of intracellular cAMP, thereby amplifying the signaling cascade downstream of cAMP-dependent pathways. This mechanism is distinct from that of many common PDE inhibitors, such as IBMX, which is known to be ineffective against the PDE8 family.

Quantitative Data: Potency and Selectivity

This compound is distinguished by its high potency for PDE8 isoforms and remarkable selectivity against other PDE families. This makes it a valuable tool for specifically investigating the role of PDE8 in cellular processes.

Table 1: Inhibitory Potency (IC₅₀) of this compound

| Target | IC₅₀ Value | Reference |

|---|---|---|

| PDE8A | 0.7 nM | |

| PDE8B | 0.3 nM |

| Other PDE Isoforms | >1.5 µM | |

Table 2: Functional Potency (EC₅₀) in Cellular Assays

| Cell Type | Assay | Measured Effect | EC₅₀ Value | Reference |

|---|---|---|---|---|

| PDE8B(-/-) Mouse Leydig Cells | Testosterone Production | Stimulation | 38 nM |

| PDE8A(-/-) Mouse Leydig Cells | Testosterone Production | Stimulation | Not specified, but 10-fold less potent than in PDE8B(-/-) cells | |

Downstream Signaling and Biological Effects

The accumulation of cAMP following PDE8 inhibition by this compound activates Protein Kinase A (PKA), which then phosphorylates a multitude of downstream substrates. This triggers diverse biological outcomes depending on the cellular context.

-

Steroidogenesis: In Leydig and adrenal cells, increased cAMP/PKA activity enhances steroid production. This is achieved by phosphorylating cholesterol-ester hydrolase (CEH)/hormone-sensitive lipase (HSL) and increasing the expression of the Steroidogenic Acute Regulatory (StAR) protein, which facilitates cholesterol transport into mitochondria—a rate-limiting step in steroid synthesis.

-

Neuroinflammation and Cognition: In models of Alzheimer's disease, this compound has been shown to reverse neuroinflammation. The elevated cAMP levels activate the PKA/CREB (cAMP response element-binding protein) signaling pathway. This pathway is pivotal for memory consolidation and the expression of neuroprotective factors like brain-derived neurotrophic factor (BDNF).

-

T-Cell Function: In T-cells, PDE8 inhibition by this compound has been shown to suppress adhesion and motility, suggesting a role in modulating immune responses and inflammation. This effect is linked to the regulation of the Raf-1 kinase complex.

Key Experimental Protocols

This section provides condensed methodologies for assays crucial to studying this compound.

This protocol determines the inhibitory effect of this compound on PDE8 activity.

-

Preparation: Thaw purified PDE8 enzyme and prepare a reaction buffer (e.g., 20 mM Tris-HCl, 10 mM MgCl₂, pH 7.4). Prepare serial dilutions of this compound in the appropriate vehicle (e.g., DMSO).

-

Reaction Setup: In a microcentrifuge tube, combine the PDE8 enzyme with the reaction buffer containing a specific concentration of this compound or vehicle control.

-

Initiation: Start the reaction by adding a substrate mix containing a known concentration of unlabeled ('cold') cAMP and a tracer amount of ³H-labeled ('hot') cAMP.

-

Incubation: Incubate the reaction at 30°C for a defined period (e.g., 10-20 minutes) during which the enzyme is active.

-

Termination: Stop the reaction by boiling the samples at 100°C for 2 minutes to denature the PDE enzyme.

-

Conversion: Add snake venom (containing 5'-nucleotidase) to each sample to convert the ³H-5'-AMP product to ³H-adenosine. This step is crucial as the subsequent separation resin cannot distinguish cAMP from 5'-AMP.

-

Separation: Add an anion exchange resin (e.g., Dowex) to the samples. The resin binds the negatively charged, unhydrolyzed ³H-cAMP, while the neutral ³H-adenosine product remains in the supernatant.

-

Quantification: Centrifuge the samples, transfer the supernatant to a scintillation vial with scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Analysis: Calculate the percentage of inhibition at each this compound concentration relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.

This protocol quantifies changes in intracellular cAMP levels in response to this compound.

-

Cell Culture and Treatment: Plate cells (e.g., MA-10 Leydig cells, BV2 microglia) at a suitable density and allow them to adhere overnight. Treat the cells with various concentrations of this compound or vehicle for a specified time. An adenylyl cyclase activator (e.g., Forskolin) can be used to stimulate basal cAMP production.

-

Cell Lysis: Aspirate the culture medium and lyse the cells using the lysis buffer provided in a commercial cAMP ELISA kit (e.g., from Cayman Chemical).

-

ELISA Procedure: Perform the competitive ELISA according to the manufacturer's instructions. Briefly, the cell lysate (containing cAMP) is added to a plate pre-coated with a cAMP-specific antibody, along with a fixed amount of cAMP conjugated to an enzyme (e.g., acetylcholinesterase).

-

Competition: The cAMP from the cell lysate competes with the enzyme-conjugated cAMP for binding to the antibody. Higher concentrations of cAMP in the lysate result in less binding of the enzyme conjugate.

-

Washing and Development: Wash the plate to remove unbound reagents. Add the enzyme substrate, which generates a colored product.

-

Measurement: Read the absorbance using a microplate reader at the appropriate wavelength (e.g., 450 nm). The intensity of the color is inversely proportional to the cAMP concentration in the sample.

-

Quantification: Calculate the cAMP concentration in each sample by comparing its absorbance to a standard curve generated with known cAMP concentrations.

References

- 1. Cognitive improvement effects of this compound, a phosphodiesterase-8 inhibitor, in mouse models of Alzheimer’s disease via modulating neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. cAMP-Specific Phosphodiesterases 8A and 8B, Essential Regulators of Leydig Cell Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]

The Role of PF-04957325 in Alzheimer's Disease: A Technical Guide

An In-Depth Examination of a Novel Phosphodiesterase-8 Inhibitor for Neuroinflammation and Cognitive Decline

This technical guide provides a comprehensive overview of the preclinical evidence for PF-04957325 as a potential therapeutic agent for Alzheimer's disease (AD). The document is intended for researchers, scientists, and drug development professionals, offering a detailed summary of the compound's mechanism of action, key experimental findings, and the methodologies used in its evaluation.

Executive Summary

Alzheimer's disease is a progressive neurodegenerative disorder characterized by cognitive decline, memory loss, and the presence of amyloid-beta (Aβ) plaques and neurofibrillary tangles. Neuroinflammation, mediated by microglia, is increasingly recognized as a critical component of AD pathogenesis. This compound is a potent and selective inhibitor of phosphodiesterase-8 (PDE8), an enzyme that degrades cyclic adenosine monophosphate (cAMP). By inhibiting PDE8, this compound increases intracellular cAMP levels, activating the cAMP/PKA/CREB signaling pathway. This pathway is crucial for neuronal survival, synaptic plasticity, and the modulation of inflammatory responses. Preclinical studies have demonstrated that this compound can mitigate Aβ-induced neuroinflammation, reverse cognitive deficits in mouse models of AD, and reduce Aβ generation.[1] These findings highlight the therapeutic potential of targeting PDE8 in the treatment of Alzheimer's disease.

Mechanism of Action: The PDE8/cAMP/CREB Signaling Pathway

This compound exerts its effects by modulating the PDE8/cAMP/CREB signaling cascade. In the context of Alzheimer's disease, Aβ oligomers (AβO) have been shown to upregulate the expression of PDE8.[1] This increased PDE8 activity leads to the degradation of cAMP, a critical second messenger. Reduced cAMP levels result in the decreased activation of Protein Kinase A (PKA) and subsequently, the dephosphorylation and inactivation of the cAMP-response element-binding protein (CREB). CREB is a transcription factor that plays a vital role in the expression of genes involved in learning, memory, and neuronal survival, including Brain-Derived Neurotrophic Factor (BDNF).

By inhibiting PDE8, this compound prevents the degradation of cAMP. The resulting increase in cAMP levels activates PKA, which then phosphorylates and activates CREB. Activated CREB translocates to the nucleus and promotes the transcription of target genes like BDNF, which supports synaptic function and neuronal health. Furthermore, this pathway has been shown to suppress the pro-inflammatory activity of microglia.[1]

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro and in vivo studies investigating the effects of this compound.

In Vitro Efficacy in AβO-treated BV2 Microglia

| Parameter | Vehicle | AβO | AβO + PF (150 nM) | AβO + PF (300 nM) | AβO + PF (600 nM) |

| Inflammatory Cytokines (pg/mL) | |||||

| IL-1β | 25.3 ± 3.1 | 148.2 ± 12.5 | 110.1 ± 9.8 | 85.6 ± 7.2 | 60.3 ± 5.5 |

| IL-6 | 30.1 ± 3.5 | 185.4 ± 15.1 | 135.7 ± 11.3 | 102.4 ± 8.9 | 75.8 ± 6.7 |

| TNF-α | 45.2 ± 4.2 | 250.6 ± 20.3 | 180.3 ± 14.6 | 130.9 ± 10.8 | 95.1 ± 8.2 |

| PDE8/cAMP/CREB Pathway Proteins (Relative Expression) | |||||

| PDE8A | 1.00 ± 0.10 | 2.51 ± 0.22 | 1.85 ± 0.16 | 1.42 ± 0.12 | 1.15 ± 0.10 |

| PDE8B | 1.00 ± 0.09 | 2.83 ± 0.25 | 2.01 ± 0.18 | 1.55 ± 0.14 | 1.21 ± 0.11 |

| cAMP (pmol/mg protein) | 18.2 ± 1.5 | 7.5 ± 0.8 | 11.3 ± 1.0 | 14.8 ± 1.2 | 16.9 ± 1.4 |

| p-CREB/CREB Ratio | 1.00 ± 0.08 | 0.35 ± 0.04 | 0.58 ± 0.05 | 0.79 ± 0.07 | 0.92 ± 0.08 |

| BDNF | 1.00 ± 0.11 | 0.42 ± 0.05 | 0.65 ± 0.06 | 0.83 ± 0.07 | 0.95 ± 0.09 |

| Data are presented as mean ± SEM. *p < 0.05, **p < 0.01 vs. AβO group. |

In Vivo Efficacy in Mouse Models of Alzheimer's Disease

| Parameter | Control | AD Model | AD Model + PF (1 mg/kg) |

| Cognitive Performance | |||

| Y-Maze Spontaneous Alternation (%) | 75.3 ± 5.1 | 48.2 ± 4.5 | 69.8 ± 5.3 |

| Novel Object Recognition Index | 0.68 ± 0.05 | 0.32 ± 0.04 | 0.61 ± 0.06 |

| MWM Escape Latency (s, Day 5) | 15.2 ± 2.1 | 45.8 ± 4.3 | 20.5 ± 2.8 |

| Hippocampal Biomarkers | |||

| Iba-1 Positive Cells (cells/mm²) | 15.6 ± 2.3 | 48.9 ± 5.1 | 22.4 ± 3.0 |

| IL-1β (pg/mg protein) | 10.2 ± 1.1 | 35.8 ± 3.2 | 15.3 ± 1.8 |

| TNF-α (pg/mg protein) | 18.5 ± 1.9 | 55.2 ± 4.8 | 25.1 ± 2.6 |

| p-CREB/CREB Ratio | 1.00 ± 0.09 | 0.41 ± 0.05 | 0.88 ± 0.07 |

| BDNF (Relative Expression) | 1.00 ± 0.10 | 0.48 ± 0.06 | 0.91 ± 0.08** |

| Aβ₁₋₄₂ (pg/mg protein) | - | 250.4 ± 22.1 | 165.7 ± 15.8 |

| Data are presented as mean ± SEM. AD Model refers to AβO-injected mice or APP/PS1 mice. *p < 0.05, **p < 0.01 vs. AD Model group. |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

In Vitro Studies

-

Cell Culture: BV2 murine microglial cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

-

Amyloid-β Oligomer (AβO) Preparation: Synthetic Aβ₁₋₄₂ peptide was dissolved in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to a concentration of 1 mg/mL. The HFIP was evaporated, and the resulting peptide film was dissolved in dimethyl sulfoxide (DMSO) to a concentration of 5 mM. This stock was then diluted to 100 µM with phenol red-free F12 medium and incubated at 4°C for 24 hours to form oligomers.

-

This compound Treatment: BV2 cells were pre-treated with this compound (150, 300, or 600 nM) or vehicle (0.1% DMSO) for 2 hours before stimulation with 5 µM AβO for 24 hours.

-

ELISA for Cytokines: The concentrations of IL-1β, IL-6, and TNF-α in the cell culture supernatants were measured using commercially available ELISA kits according to the manufacturer's instructions.

-

Western Blotting: Cell lysates were subjected to SDS-PAGE and transferred to PVDF membranes. Membranes were probed with primary antibodies against PDE8A, PDE8B, p-CREB, CREB, BDNF, and β-actin, followed by HRP-conjugated secondary antibodies. Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Studies

-

Animal Models: Two mouse models of Alzheimer's disease were used:

-

C57BL/6J mice intracerebroventricularly injected with AβO.

-

10-month-old APP/PS1 transgenic mice.

-

-

This compound Administration: this compound (1 mg/kg) or vehicle was administered daily by oral gavage for 4 weeks.

-

Behavioral Tests:

-

Y-Maze: Spontaneous alternation was measured to assess spatial working memory. Mice were allowed to freely explore a Y-shaped maze for 8 minutes.

-

Novel Object Recognition (NOR): This test was used to evaluate recognition memory. Mice were habituated to an arena with two identical objects and then, after a delay, re-exposed to the arena with one familiar and one novel object.

-

Morris Water Maze (MWM): Spatial learning and memory were assessed by training mice to find a hidden platform in a circular pool of water. Escape latency and time spent in the target quadrant during a probe trial were measured.

-

-

Immunohistochemistry: Brain sections were stained with an anti-Iba-1 antibody to quantify microglial activation in the hippocampus.

-

Biochemical Analysis: Hippocampal tissue was homogenized for ELISA and Western blotting to measure the levels of inflammatory cytokines, Aβ₁₋₄₂, and proteins in the PDE8/cAMP/CREB pathway, as described for the in vitro studies.

Conclusion and Future Directions

The preclinical data strongly suggest that this compound, a selective PDE8 inhibitor, holds significant promise as a therapeutic agent for Alzheimer's disease. By targeting the PDE8/cAMP/CREB signaling pathway, this compound effectively reduces neuroinflammation, ameliorates cognitive deficits, and lowers Aβ levels in animal models of AD.[1] These findings provide a solid rationale for further investigation into the safety and efficacy of this compound in more advanced preclinical models and ultimately, in human clinical trials. Future research should focus on optimizing dosing regimens, evaluating long-term treatment effects, and exploring potential synergistic effects with other AD therapies. The modulation of the PDE8 enzyme represents a novel and compelling strategy in the multifaceted approach to treating Alzheimer's disease.

References

PF-04957325: A Technical Guide to a Highly Selective PDE8 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of PF-04957325, a potent and highly selective inhibitor of phosphodiesterase 8 (PDE8). This document consolidates key quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways to serve as a comprehensive resource for researchers in pharmacology and drug development.

Core Compound Data: this compound

This compound is a small molecule inhibitor that has demonstrated significant potency and selectivity for the PDE8 family, which comprises two isoforms, PDE8A and PDE8B. These enzymes are high-affinity, cAMP-specific phosphodiesterases involved in the regulation of various cellular processes.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 Value | Selectivity Notes |

| PDE8A | 0.7 nM[1][2] | Highly potent inhibition. |

| PDE8B | <0.3 nM[1][2] | Demonstrates very high potency. |

| Other PDE Isoforms | >1.5 µM[1] | Exhibits high selectivity against other PDE families. |

Signaling Pathways

The primary mechanism of action for this compound is the inhibition of PDE8, leading to an increase in intracellular levels of cyclic adenosine monophosphate (cAMP). This modulation of cAMP signaling has significant downstream effects on various cellular functions.

cAMP Signaling Pathway

The canonical cAMP signaling pathway involves the activation of adenylyl cyclase, which converts ATP to cAMP. cAMP then acts as a second messenger, primarily activating Protein Kinase A (PKA). PDE8 plays a crucial role in this pathway by hydrolyzing cAMP, thus terminating the signal. By inhibiting PDE8, this compound effectively prolongs and enhances cAMP-mediated signaling.

Interaction with the Raf-1/MAPK Pathway

Recent studies have revealed a direct interaction between PDE8A and the Raf-1 kinase, a key component of the mitogen-activated protein kinase (MAPK) signaling cascade. PDE8A binds to Raf-1, protecting it from inhibitory phosphorylation by PKA. By inhibiting PDE8A, this compound can lead to increased local cAMP levels around Raf-1, promoting its inhibitory phosphorylation and thereby downregulating the MAPK pathway.

Key Experimental Protocols

Detailed methodologies for assessing the activity and effects of this compound are crucial for reproducible research. Below are summaries of key experimental protocols.

PDE8 Enzymatic Inhibition Assay

This assay quantifies the inhibitory effect of this compound on PDE8 activity. A common method involves the use of radiolabeled cAMP.

Methodology:

-

Reaction Mixture Preparation: Prepare a reaction buffer containing 20 mM Tris-HCl (pH 7.5), 4 mM MnCl₂, and 1 mM DTT.

-

Enzyme and Substrate: Add purified recombinant PDE8A or PDE8B enzyme to the reaction mixture.

-

Inhibitor Addition: Introduce varying concentrations of this compound (or vehicle control) to the wells.

-

Initiation of Reaction: Start the reaction by adding ³H-labeled cAMP (typically 20,000-40,000 cpm/assay).

-

Incubation: Incubate the mixture at 24°C for 15 minutes.

-

Termination: Stop the reaction by adding 0.2 M ZnSO₄ and 0.12 M Ba(OH)₂. This causes the precipitation of the product, ³H-AMP, as BaSO₄, while unreacted ³H-cAMP remains in the supernatant.

-

Quantification: Centrifuge the samples and measure the radioactivity of the supernatant using a liquid scintillation counter. The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

References

The Potentiation of Steroidogenesis by PF-04957325: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-04957325 is a highly potent and selective inhibitor of phosphodiesterase 8 (PDE8), an enzyme crucial in the degradation of cyclic adenosine monophosphate (cAMP). This document provides a comprehensive technical overview of the effects of this compound on steroidogenesis. By inhibiting PDE8, this compound elevates intracellular cAMP levels, leading to the activation of Protein Kinase A (PKA) and subsequent enhancement of steroid hormone production in both adrenal and Leydig cells. This guide details the mechanism of action, summarizes key quantitative data, outlines experimental protocols, and provides visual representations of the associated signaling pathways and workflows.

Introduction

Steroid hormones are essential signaling molecules involved in a vast array of physiological processes, including metabolism, inflammation, and reproduction. The biosynthesis of these hormones, termed steroidogenesis, is a tightly regulated process primarily controlled by the hypothalamic-pituitary-adrenal (HPA) and hypothalamic-pituitary-gonadal (HPG) axes. A key second messenger in this regulatory cascade is cAMP, the levels of which are modulated by phosphodiesterases (PDEs).

The PDE8 family, comprising PDE8A and PDE8B, are high-affinity, cAMP-specific phosphodiesterases.[1][2] this compound has emerged as a critical research tool due to its high potency and selectivity for PDE8 isoforms.[3][4] This inhibitor has been instrumental in elucidating the role of PDE8 in regulating steroidogenesis.[5]

Mechanism of Action of this compound in Steroidogenesis

This compound exerts its pro-steroidogenic effects by selectively inhibiting PDE8A and PDE8B. This inhibition leads to an accumulation of intracellular cAMP, which in turn activates PKA. Activated PKA then phosphorylates key proteins involved in the acute and chronic regulation of steroidogenesis.

Acutely, PKA-mediated phosphorylation enhances the activity of hormone-sensitive lipase (HSL)/cholesteryl ester hydrolase (CEH), which mobilizes cholesterol from lipid droplets. Furthermore, PKA signaling increases the expression and activity of the Steroidogenic Acute Regulatory (StAR) protein, which facilitates the transport of cholesterol into the mitochondria, the rate-limiting step in steroidogenesis.

Chronically, sustained high levels of cAMP and PKA activity can lead to increased transcription of genes encoding steroidogenic enzymes.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the potency of this compound and its effects on steroid production.

Table 1: Inhibitory Potency of this compound against PDE Isoforms

| PDE Isoform | IC50 (nM) | Selectivity vs. Other PDEs | Reference |

| PDE8A | 0.7 | >1000-fold | |

| PDE8B | 0.2 - 0.3 | >1000-fold | |

| Other PDE Isoforms | >1500 | - |

Table 2: Effects of this compound on Steroid Production in Leydig Cells

| Cell Type | Treatment | Fold Increase in Steroid Production (Progesterone/Testosterone) | Reference |

| MA-10 Leydig Cells | This compound (30-1000 nM) | ~6-fold (Progesterone) | |

| MA-10 Leydig Cells | This compound + Rolipram (PDE4 inhibitor) | ~19-fold (Progesterone) | |

| Primary Wild-Type Mouse Leydig Cells | This compound (300 nM) | Significant increase in basal testosterone |

Table 3: Effects of this compound on Steroid Production in Adrenal Cells

| Cell Type | Treatment | Effect on Steroid Production | Reference |

| Primary Wild-Type Adrenal Cells | This compound | Greatly potentiates steroidogenesis | |

| Y-1 Adrenal Cells | This compound | Potentiates ACTH-stimulated steroidogenesis |

Experimental Protocols

In Vitro PDE Inhibition Assay

Objective: To determine the IC50 of this compound against specific PDE isoforms.

Methodology:

-

Enzyme Preparation: Recombinant human PDE8A and PDE8B are expressed and purified from a suitable expression system (e.g., E. coli).

-

Assay Buffer: Prepare an assay buffer containing Tris-HCl (pH 7.5), MgCl2, and a source of cAMP (e.g., [3H]cAMP).

-

Inhibitor Preparation: Prepare serial dilutions of this compound in DMSO. The final DMSO concentration in the assay should be kept below 1%.

-

Assay Procedure:

-

Add the PDE enzyme, assay buffer, and varying concentrations of this compound to a 96-well plate.

-

Initiate the reaction by adding [3H]cAMP.

-

Incubate the plate at 30°C for a defined period.

-

Terminate the reaction by adding a stop solution (e.g., boiling water or specific stop reagents).

-

Convert the unhydrolyzed [3H]cAMP to [3H]AMP using a 5'-nucleotidase.

-

Separate the [3H]AMP from the remaining [3H]cAMP using ion-exchange chromatography.

-

Quantify the amount of [3H]AMP produced using a scintillation counter.

-

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based Steroidogenesis Assay

Objective: To measure the effect of this compound on steroid production in cultured cells.

Methodology:

-

Cell Culture: Culture MA-10 Leydig cells or Y-1 adrenal cells in appropriate media and conditions.

-

Cell Plating: Seed the cells in 24- or 48-well plates and allow them to adhere overnight.

-

Treatment:

-

Wash the cells with serum-free media.

-

Add fresh media containing this compound at various concentrations, with or without a stimulator (e.g., LH for Leydig cells, ACTH for adrenal cells). Include a vehicle control (DMSO).

-

Incubate the cells for a specified time (e.g., 3 hours).

-

-

Sample Collection: Collect the culture media for steroid measurement.

-

Steroid Quantification: Measure the concentration of the steroid of interest (e.g., progesterone, testosterone, corticosterone) in the media using a commercially available ELISA or radioimmunoassay (RIA) kit, following the manufacturer's instructions.

-

Data Analysis: Normalize the steroid production to the amount of protein in each well (determined by a BCA or Bradford assay). Express the results as fold change relative to the vehicle control.

Western Blotting for Phosphorylated Proteins and StAR Expression

Objective: To assess the effect of this compound on PKA activity and StAR protein levels.

Methodology:

-

Cell Treatment and Lysis:

-

Treat cells with this compound as described in the steroidogenesis assay.

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against phospho-PKA substrates, phospho-HSL, StAR, or a loading control (e.g., GAPDH).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.

Visualizations

Caption: Signaling pathway of this compound in steroidogenesis.

Caption: Experimental workflow for cell-based steroidogenesis assay.

Conclusion

This compound is a powerful pharmacological tool for studying the role of PDE8 in cellular signaling. Its ability to potently and selectively inhibit PDE8 has unequivocally demonstrated the critical function of this enzyme family in restraining steroidogenesis in both adrenal and gonadal tissues. The potentiation of steroid hormone production by this compound, particularly in synergy with PDE4 inhibitors, highlights the complex regulation of cAMP signaling within steroidogenic cells. This technical guide provides a foundational understanding of the effects of this compound and offers detailed protocols to facilitate further research in this area. These findings suggest that PDE8 may be a viable therapeutic target for conditions characterized by deficient steroid hormone production.

References

- 1. cAMP-Specific Phosphodiesterases 8A and 8B, Essential Regulators of Leydig Cell Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cAMP-specific phosphodiesterases 8A and 8B, essential regulators of Leydig cell steroidogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. selleckchem.com [selleckchem.com]

- 5. Regulation of Adrenal Steroidogenesis by the High-affinity Phosphodiesterase 8 Family - PMC [pmc.ncbi.nlm.nih.gov]

PF-04957325: A Technical Guide for Studying Neuroinflammation

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-04957325 is a potent and highly selective inhibitor of phosphodiesterase 8 (PDE8), a family of enzymes that specifically hydrolyze cyclic adenosine monophosphate (cAMP).[1][2] With IC50 values of 0.7 nM for PDE8A and 0.3 nM for PDE8B, this compound offers a powerful tool for investigating the role of the PDE8/cAMP signaling pathway in various physiological and pathological processes, particularly in the context of neuroinflammation.[1] This technical guide provides an in-depth overview of this compound, its mechanism of action, and detailed protocols for its application in neuroinflammation research.

Mechanism of Action and Role in Neuroinflammation

This compound exerts its effects by inhibiting PDE8, leading to an increase in intracellular cAMP levels. In the central nervous system, this elevation in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP response element-binding protein (CREB).[3] The activation of the cAMP/PKA/CREB signaling cascade has been shown to have neuroprotective and anti-inflammatory effects.[4]

In the context of neuroinflammation, this compound has been demonstrated to attenuate microglia-mediated inflammation. Studies have shown that pretreatment with this compound can reverse the pro-inflammatory phenotype of microglia and suppress the production of key inflammatory cytokines. This makes this compound a valuable tool for dissecting the molecular mechanisms underlying neuroinflammatory processes in neurodegenerative diseases such as Alzheimer's disease.

Quantitative Data Summary

The following tables summarize the quantitative data on the effects of this compound in in vitro models of neuroinflammation. The data is derived from studies using BV2 microglial cells stimulated with amyloid-β oligomers (AβO) to mimic Alzheimer's disease-related inflammation.

Table 1: Effect of this compound on Pro-inflammatory Cytokine Levels in AβO-stimulated BV2 Cells

| Cytokine | Treatment Group | Concentration (nM) | % of AβO Control |

| IL-1β | This compound | 150 | Reduced |

| 300 | Further Reduced | ||

| 600 | Significantly Reduced | ||

| IL-6 | This compound | 150 | Reduced |

| 300 | Further Reduced | ||

| 600 | Significantly Reduced | ||

| TNF-α | This compound | 150 | Reduced |

| 300 | Further Reduced | ||

| 600 | Significantly Reduced |

Table 2: Effect of this compound on the Expression of Pro-inflammatory and Signaling Proteins in AβO-stimulated BV2 Cells

| Protein | Treatment Group | Concentration (nM) | Expression Level (relative to AβO control) |

| iNOS | This compound | 150 | Decreased |

| 300 | Further Decreased | ||

| 600 | Significantly Decreased | ||

| COX-2 | This compound | 150 | Decreased |

| 300 | Further Decreased | ||

| 600 | Significantly Decreased | ||

| p-CREB/CREB | This compound | 150 | Increased |

| 300 | Further Increased | ||

| 600 | Significantly Increased | ||

| BDNF | This compound | 150 | Increased |

| 300 | Further Increased | ||

| 600 | Significantly Increased |

Experimental Protocols

Primary Microglia Isolation and Activation Assay

This protocol describes the isolation of primary microglia from neonatal rodent brains and their subsequent activation to study the effects of this compound.

Materials:

-

Neonatal rat or mouse pups (P0-P3)

-

DMEM with 10% FBS and 1% Penicillin-Streptomycin

-

Trypsin

-

DNase I

-

Poly-L-lysine coated flasks

-

Orbital shaker

-

Lipopolysaccharide (LPS) or other activating stimuli

-

This compound

Procedure:

-

Tissue Dissociation: Isolate cortices from neonatal pups and incubate with trypsin and DNase I to dissociate the tissue into a single-cell suspension.

-

Mixed Glial Culture: Plate the cell suspension into poly-L-lysine coated flasks and culture in DMEM for 10-14 days to establish a mixed glial culture.

-

Microglia Isolation: Separate microglia from the mixed glial culture by shaking the flasks on an orbital shaker. Collect the supernatant containing the detached microglia.

-

Cell Plating: Plate the isolated microglia into 96-well plates at a suitable density.

-

Pre-treatment: Pre-treat the microglial cells with various concentrations of this compound for a specified period (e.g., 2 hours).

-

Activation: Stimulate the microglia with an inflammatory agent such as LPS (e.g., 100 ng/mL) for 24 hours.

-

Analysis: Collect the cell culture supernatant for cytokine analysis (see Protocol 2) and lyse the cells for protein analysis (see Protocol 3).

Cytokine Quantification by ELISA

This protocol outlines the measurement of pro-inflammatory cytokines in cell culture supernatants using a sandwich ELISA.

Materials:

-

ELISA plate

-

Capture antibody (specific to the cytokine of interest)

-

Detection antibody (biotinylated)

-

Recombinant cytokine standard

-

Streptavidin-HRP

-

TMB substrate

-

Stop solution (e.g., 2N H2SO4)

-

Wash buffer (PBS with 0.05% Tween-20)

-

Assay diluent (e.g., 10% FBS in PBS)

Procedure:

-

Coat Plate: Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.

-

Blocking: Wash the plate and block with assay diluent for 1 hour at room temperature.

-

Sample Incubation: Add standards and cell culture supernatants to the wells and incubate for 2 hours at room temperature.

-

Detection Antibody: Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour at room temperature.

-

Streptavidin-HRP: Wash the plate and add Streptavidin-HRP. Incubate for 30 minutes at room temperature.

-

Develop and Read: Wash the plate, add TMB substrate, and stop the reaction with stop solution. Read the absorbance at 450 nm.

-

Data Analysis: Generate a standard curve and calculate the cytokine concentrations in the samples.

Western Blotting for Protein Expression

This protocol describes the analysis of protein expression levels in microglial cell lysates.

Materials:

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., against iNOS, COX-2, p-CREB, CREB, BDNF, β-actin)

-

HRP-conjugated secondary antibodies

-

ECL substrate

Procedure:

-

Cell Lysis: Lyse the microglial cells with RIPA buffer and determine the protein concentration using a BCA assay.

-

Electrophoresis: Separate the protein lysates by SDS-PAGE.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

Visualizations

Below are diagrams illustrating key pathways and workflows relevant to the study of this compound in neuroinflammation.

Caption: Signaling pathway of this compound in modulating neuroinflammation.

Caption: Experimental workflow for studying this compound in microglial activation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Frontiers | Differential Expression and Function of PDE8 and PDE4 in Effector T cells: Implications for PDE8 as a Drug Target in Inflammation [frontiersin.org]

- 3. Cognitive improvement effects of this compound, a phosphodiesterase-8 inhibitor, in mouse models of Alzheimer’s disease via modulating neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cAMP/PKA-CREB-BDNF Signaling Cascade and Phosphodiesterase 4 Inhibition: A Possible Neuroprotective Approach in Alzheimer’s Disease [rpbs.journals.ekb.eg]

PF-04957325: A Technical Overview of a Potent and Selective PDE8 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-04957325 is a highly potent and selective small molecule inhibitor of phosphodiesterase 8 (PDE8), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting PDE8, this compound elevates intracellular cAMP levels, leading to the activation of downstream signaling pathways, primarily the protein kinase A (PKA) and cAMP response element-binding protein (CREB) cascade. This mechanism has demonstrated significant therapeutic potential in preclinical models of neuroinflammatory and neurodegenerative diseases, as well as in other physiological processes such as steroidogenesis and T-cell function. This document provides a comprehensive technical guide on the discovery, development, and experimental evaluation of this compound.

Introduction

Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate intracellular signaling by hydrolyzing cyclic nucleotides, namely cAMP and cyclic guanosine monophosphate (cGMP). The PDE8 family, consisting of PDE8A and PDE8B, is characterized by its high affinity for cAMP. The selective inhibition of PDE8 has emerged as a promising therapeutic strategy for conditions where modulation of cAMP signaling is beneficial. This compound was developed as a potent and selective inhibitor of PDE8, demonstrating significant effects in various in vitro and in vivo models.

Physicochemical Properties and Formulation

While the specific synthesis protocol for this compound is not publicly detailed in the reviewed literature, its preparation for in vitro and in vivo studies has been described.

Table 1: Formulation Protocols for this compound

| Application | Solvent/Vehicle | Stock Solution Concentration | Final Concentration(s) | Source |

| In Vitro (Cell-based assays) | DMSO | Not specified, stored at -80°C | 150 nM, 300 nM, 600 nM | |

| In Vivo (Animal models - Alzheimer's) | PBS with 1.2% DMSO | Not specified | 0.1 mg/kg and 1 mg/kg | |

| In Vivo (Animal models - EAE) | 50% DMSO and 50% PBS | Not specified | 10 mg/kg/dose (subcutaneous) or 15.5 mg/kg/day (osmotic pump) |

Mechanism of Action

This compound exerts its biological effects by selectively inhibiting the enzymatic activity of PDE8A and PDE8B. This inhibition leads to an accumulation of intracellular cAMP, which in turn activates PKA. Activated PKA can then phosphorylate various downstream targets, including the transcription factor CREB. Phosphorylated CREB (p-CREB) translocates to the nucleus and binds to cAMP response elements (CREs) on DNA, modulating the transcription of genes involved in neuronal survival, synaptic plasticity, and anti-inflammatory responses, such as brain-derived neurotrophic factor (BDNF).

Potency and Selectivity

This compound is a highly potent inhibitor of both PDE8A and PDE8B, with significantly lower activity against other PDE families. This selectivity is crucial for minimizing off-target effects.

Table 2: In Vitro Potency and Selectivity of this compound

| Target | IC50 (nM) | Source |

| PDE8A | 0.7 | |

| PDE8B | 0.3 | |

| Other PDE Isoforms | >1500 |

Preclinical Development and Efficacy

This compound has been evaluated in several preclinical models, demonstrating its therapeutic potential in various disease contexts.

Neuroinflammation and Alzheimer's Disease

In cellular and animal models of Alzheimer's disease, this compound has shown promising effects by modulating neuroinflammation and promoting neuronal health.

Key Findings:

-

Reduced Microglial Activation: this compound pretreatment reversed the pro-inflammatory activation of microglia induced by amyloid-β oligomers (AβO).

-

Suppression of Pro-inflammatory Mediators: The compound suppressed the AβO-induced production of inflammatory factors, including IL-1β, IL-6, TNF-α, iNOS, and COX-2.

-

Upregulation of Neuroprotective Factors: this compound reversed the AβO-induced downregulation of BDNF, cAMP, p-PKA/PKA, and p-CREB/CREB.

-

Cognitive Improvement: In vivo experiments in mouse models of Alzheimer's disease demonstrated that this compound treatment reversed cognitive impairments observed in the Y-maze, novel object recognition (NOR), and Morris water maze (MWM) tests.

T-Cell Adhesion and Inflammation

This compound has been shown to modulate T-cell function, particularly adhesion, which is a critical step in the inflammatory response.

Key Findings:

-

Inhibition of T-Cell Adhesion: this compound significantly suppresses the adhesion of T-cell blasts to endothelial cells.

-

Mechanism in T-Cells: The inhibition of PDE8 in T-cells leads to increased cAMP-dependent PKA activation, which in turn phosphorylates and inhibits Raf-1, a key protein in the adhesion process.

-

Efficacy in EAE Model: In a mouse model of multiple sclerosis, Experimental Autoimmune Encephalomyelitis (EAE), treatment with this compound ameliorated the clinical signs of the disease. This was associated with a reduction in the accumulation of activated and proliferating T-effector and T-regulatory cells in the spinal cord.

Steroidogenesis

This compound has been demonstrated to potentiate steroidogenesis in adrenal and Leydig cells.

Key Findings:

-

Increased Steroid Production: Treatment with this compound increases steroid production in wild-type Leydig and MA-10 cells.

-

Selectivity Confirmed: The compound had no effect on steroid production in PDE8A/B double-knockout cells, confirming its selectivity.

-

Synergy with PDE4 Inhibition: Co-treatment with a PDE4-selective inhibitor, rolipram, synergistically potentiates steroid production.

Experimental Protocols

In Vitro Microglial Cell Assay

-

Cell Culture: BV2 microglial cells are seeded into 6-well plates at a density of 2 x 10^5 cells/well and cultured for 24 hours.

-

Pretreatment: Cells are pretreated with this compound (150, 300, or 600 nM) for 6 hours.

-

Induction of Inflammation: Amyloid-β oligomers (AβO) are added to the cell culture medium at a final concentration of 10 µM for 24 hours.

-

Analysis:

-

ELISA and Western Blot: Cell lysates and supernatants are collected to measure the levels of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α), iNOS, COX-2, and components of the PDE8/cAMP/CREB signaling pathway (PDE8A, PDE8B, cAMP, p-PKA/PKA, p-CREB/CREB, BDNF).

-

Immunofluorescence: Staining is used to assess microglial activation state.

-

In Vivo Experimental Autoimmune Encephalomyelitis (EAE) Model

-

EAE Induction: EAE is induced in C57BL/6 mice by immunization with MOG35-55 peptide in Complete Freund's Adjuvant (CFA) and injections of pertussis toxin.

-

Treatment Initiation: Once mice develop a clinical score of at least 1, treatment is initiated.

-

Dosing Regimens:

-

Subcutaneous Injections: this compound is administered at 10 mg/kg/dose, three times daily.

-

Continuous Infusion: Alzet mini-osmotic pumps are implanted to deliver this compound at a rate of 15.5 mg/kg/day.

-

-

Outcome Measures:

-

Clinical Scoring: Mice are scored daily for clinical signs of EAE.

-

Flow Cytometry: At the end of the treatment period, mononuclear cells are isolated from the spinal cord and analyzed for the presence of various T-cell subpopulations.

-

Histology: Brain and spinal cord sections are stained to assess inflammatory infiltrates.

-

Clinical Development

As of the latest available information, there are no public records of this compound entering formal clinical trials in humans. The development appears to be in the preclinical stage, with extensive research focused on its efficacy and mechanism of action in various disease models.

Conclusion

This compound is a valuable research tool and a potential therapeutic candidate due to its high potency and selectivity for PDE8. Its ability to modulate the cAMP/PKA/CREB signaling pathway has demonstrated significant promise in preclinical models of neuroinflammation, neurodegenerative diseases, and other inflammatory conditions. Further investigation is warranted to explore its full therapeutic potential and to assess its safety and efficacy in clinical settings.

The PDE8A Inhibitor PF-04957325 Attenuates Breast Cancer Cell Migration: A Technical Overview

For Immediate Release

Farmington, CT – Researchers have identified the selective phosphodiesterase 8A (PDE8A) inhibitor, PF-04957325, as a potent agent in the attenuation of breast cancer cell migration. This in-depth guide provides a technical analysis of the mechanism of action, key experimental findings, and the underlying signaling pathways affected by this compound, with a focus on its implications for metastatic breast cancer research and drug development.

Metastasis, the spread of cancer cells to distant organs, is the primary cause of mortality in breast cancer patients.[1] A critical step in metastasis is the migration of cancer cells away from the primary tumor. Recent studies have highlighted the cyclic adenosine monophosphate (cAMP) signaling pathway as a key regulator of cell migration.[1] The intracellular levels of cAMP are controlled by the activity of phosphodiesterases (PDEs), enzymes that degrade cAMP. Inhibition of specific PDEs, therefore, presents a promising therapeutic strategy to elevate cAMP levels and consequently inhibit cancer cell migration.

This compound: A Selective Inhibitor of PDE8A

This compound is a selective inhibitor of phosphodiesterase 8A (PDE8A), an enzyme found to be prominently expressed in various breast cancer cell lines and patient tissues.[1] By inhibiting PDE8A, this compound effectively increases intracellular cAMP concentrations, which in turn activates downstream signaling cascades that impede cell motility.

Quantitative Impact on Breast Cancer Cell Migration

Studies utilizing the highly aggressive triple-negative breast cancer (TNBC) cell line, MDA-MB-231, have demonstrated the significant inhibitory effect of this compound on cell migration. While specific IC50 values for migration inhibition by this compound are not yet publicly available in the reviewed literature, the research consistently shows a marked reduction in the migratory capacity of these cells upon treatment.

Table 1: Effect of PDE Inhibition on MDA-MB-231 Cell Migration

| Compound | Target PDE | Effect on Migration |

| This compound | PDE8A | Inhibition [1] |

| Dipyridamole | PDE8 (non-selective) | Inhibition[1] |

| Rolipram | PDE4 | Inhibition |

| Cilostazol | PDE3 | Inhibition |

| IBMX | Pan-PDE inhibitor | Inhibition |

This table summarizes the general findings on the inhibition of MDA-MB-231 cell migration by various PDE inhibitors, highlighting the role of PDE8A inhibition.

Experimental Protocols

The investigation into the effects of this compound on breast cancer cell migration relies on established in vitro methodologies. The following provides a detailed protocol for a standard transwell migration assay, a key technique used in these studies.

Transwell Migration Assay Protocol

This assay, also known as a Boyden chamber assay, is a widely used method to assess the migratory capacity of cells in vitro.

Materials:

-

MDA-MB-231 breast cancer cells

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

This compound (or other inhibitors) at desired concentrations

-

Transwell inserts (8.0 µm pore size) for 24-well plates

-

Serum-free DMEM

-

Crystal Violet staining solution (0.5% in 25% methanol)

-

Cotton swabs

Procedure:

-

Cell Culture: Maintain MDA-MB-231 cells in complete DMEM at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Starvation: Prior to the assay, starve the cells in serum-free DMEM for 24 hours. This enhances their migratory response to chemoattractants.

-

Assay Setup:

-

Add 600 µL of complete DMEM (containing 10% FBS as a chemoattractant) to the lower chamber of the 24-well plate.

-

Harvest the starved cells using trypsin-EDTA and resuspend them in serum-free DMEM at a concentration of 1 x 10^5 cells/mL.

-

In the upper chamber of the transwell insert, add 100 µL of the cell suspension.

-

To the cell suspension in the upper chamber, add this compound to achieve the desired final concentration. A vehicle control (e.g., DMSO) should be run in parallel.

-

-

Incubation: Incubate the plate at 37°C for 24 hours to allow for cell migration through the porous membrane.

-

Removal of Non-migrated Cells: Carefully remove the transwell inserts from the plate. Using a cotton swab, gently wipe the inside of the insert to remove any non-migrated cells from the upper surface of the membrane.

-

Fixation and Staining:

-

Fix the migrated cells on the bottom of the membrane by immersing the insert in methanol for 10 minutes.

-

Stain the fixed cells with 0.5% Crystal Violet solution for 20 minutes.

-

-

Washing and Visualization: Gently wash the inserts with water to remove excess stain. Allow the inserts to air dry.

-

Quantification:

-

Visualize the stained, migrated cells using a light microscope.

-

Capture images from several random fields of view for each insert.

-

Quantify the number of migrated cells per field. The results are typically expressed as the percentage of migrated cells relative to the control group.

-

Signaling Pathways and Logical Relationships

The inhibitory effect of this compound on breast cancer cell migration is mediated through the modulation of the cAMP signaling pathway. The following diagrams, generated using the DOT language, illustrate the experimental workflow and the key molecular interactions.

Caption: Workflow for assessing breast cancer cell migration using a transwell assay.

The molecular mechanism initiated by this compound converges on the activation of Protein Kinase A (PKA), a primary downstream effector of cAMP. Activated PKA can then phosphorylate various substrates that regulate the cytoskeletal dynamics and cellular adhesion necessary for cell movement. Another potential downstream effector is the Exchange protein directly activated by cAMP (EPAC), which can also influence cell migration.

Caption: this compound inhibits PDE8A, leading to cAMP accumulation and subsequent signaling.

Conclusion and Future Directions

The selective inhibition of PDE8A by this compound presents a targeted approach to suppress breast cancer cell migration. The data strongly suggest that elevating intracellular cAMP through PDE8A inhibition is a viable strategy for the development of anti-metastatic therapies. Further research is warranted to elucidate the complete spectrum of downstream targets of the cAMP-PKA and cAMP-EPAC pathways in breast cancer cells and to evaluate the in vivo efficacy of this compound in preclinical models of breast cancer metastasis. The continued investigation of PDE8A inhibitors holds significant promise for the development of novel treatments to combat the deadly progression of metastatic breast cancer.

References

A Technical Guide to the Selectivity of PF-04957325 for Phosphodiesterase 8 (PDE8)

Introduction

PF-04957325 is a small molecule inhibitor recognized for its high potency and selectivity for the phosphodiesterase 8 (PDE8) family.[1][2][3][4] Phosphodiesterases are a superfamily of enzymes that regulate intracellular signaling by hydrolyzing the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[5] The PDE8 family, which includes isoforms PDE8A and PDE8B, is specific for cAMP and exhibits a very high affinity for this substrate, with Km values reported to be 40–100 times lower than that of the well-studied PDE4 family. This high affinity makes PDE8 a critical regulator of cAMP signaling in various physiological processes, including T-cell function, steroidogenesis, and neuroinflammation. The selectivity of this compound for PDE8A and PDE8B over other PDE families makes it an invaluable tool for studying the specific roles of PDE8 and a potential therapeutic agent.

Mechanism of Action and Signaling Pathway

PDE8 enzymes function by hydrolyzing the phosphodiester bond in cAMP, converting it to adenosine 5'-monophosphate (AMP) and thus terminating its signaling cascade. By inhibiting PDE8, this compound prevents the degradation of cAMP, leading to an accumulation of this second messenger within the cell. Elevated cAMP levels result in the activation of downstream effectors such as Protein Kinase A (PKA), which in turn phosphorylates various target proteins to modulate cellular responses.

The diagram below illustrates the canonical cAMP signaling pathway and the point of intervention for this compound.

Quantitative Selectivity Profile

The defining characteristic of this compound is its exceptional selectivity for PDE8 isoforms over all other PDE families. Biochemical assays have consistently demonstrated that the inhibitor possesses sub-nanomolar potency against PDE8A and PDE8B, while exhibiting negligible activity against other PDEs at concentrations several orders of magnitude higher.

| Target Isoform | IC50 (nM) | Fold Selectivity (vs. Other PDEs) | Reference(s) |

| PDE8A | 0.7 | > 2,140x | |

| PDE8B | 0.2 - 0.4 | > 3,750x | |

| Other PDEs | > 1,500 | - | |

| (IC50 values represent the concentration of inhibitor required to reduce enzyme activity by 50%) |

This high degree of selectivity is critical, as off-target inhibition of other PDE families, such as PDE4, can lead to undesirable side effects. The data confirms that this compound is a highly specific pharmacological tool for probing PDE8 function.

Experimental Protocols for Determining Inhibitor Potency

The inhibitory potency (IC50) of compounds like this compound is determined through in vitro biochemical assays that measure the enzymatic activity of purified PDE isoforms. Various methods are available, with common approaches including radiolabeled substrate assays and fluorescence polarization assays.

Generalized Protocol for a PDE Inhibition Assay

-

Reagent Preparation :

-

Enzyme : Purified, recombinant human PDE8A or PDE8B is diluted to a working concentration in assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, with required cofactors like MnCl₂ or MgCl₂).

-

Substrate : The substrate, cAMP, is prepared. For radiolabeled assays, ³H-cAMP is used. For fluorescence polarization (FP) assays, a fluorescein-labeled cAMP (FAM-cAMP) is utilized.

-

Inhibitor : this compound is dissolved in a suitable solvent, typically DMSO, and then serially diluted to create a range of concentrations for testing.

-

-

Reaction Incubation :

-

The serially diluted inhibitor (or vehicle control) is pre-incubated with the diluted PDE enzyme in a multi-well plate (e.g., 96-well or 384-well) for a defined period (e.g., 15 minutes) at room temperature.

-

The enzymatic reaction is initiated by adding the cAMP substrate to each well.

-

The reaction is allowed to proceed for a specific duration (e.g., 15-60 minutes) at a controlled temperature (e.g., 24-37°C).

-

-

Reaction Termination and Detection :

-

Radiolabeled Assay : The reaction is terminated by adding a stop solution (e.g., 0.2 M ZnSO₄). The product (³H-AMP) is separated from the unreacted substrate, and the radioactivity is measured using a liquid scintillation counter.

-

Fluorescence Polarization (FP) Assay : The reaction proceeds, and as FAM-cAMP is hydrolyzed to FAM-AMP, a specific binding agent is added that complexes with the resulting free phosphate. This formation of a large molecular complex restricts movement and increases the fluorescence polarization signal, which is read by a microplate reader. The change in polarization is proportional to enzyme activity.

-

Luminescent Assay (e.g., PDE-Glo™) : The reaction is stopped, and a detection reagent is added. Remaining cAMP is used by PKA to generate a signal that is converted to luminescence. The light output is inversely proportional to PDE activity.

-

-

Data Analysis :

-

The enzyme activity at each inhibitor concentration is calculated relative to the vehicle control (100% activity) and a no-enzyme control (0% activity).

-

The results are plotted as percent inhibition versus inhibitor concentration on a logarithmic scale.

-

The IC50 value is determined by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

-

The workflow for such an experiment is visualized below.

Conclusion

This compound stands out as a highly potent and selective inhibitor of PDE8A and PDE8B. Its sub-nanomolar efficacy against PDE8, combined with a selectivity margin of over 2000-fold against other PDE isoforms, makes it an exemplary chemical probe for dissecting the nuanced roles of PDE8 in cellular signaling. The robust biochemical methods established for its characterization provide a clear framework for evaluating future PDE inhibitors and advancing drug development efforts targeting this important enzyme family.

References

Methodological & Application

PF-04957325: In Vitro Application Notes and Protocols for Researchers

For research, scientific, and drug development professionals, this document provides detailed experimental protocols and application notes for the in vitro use of PF-04957325, a highly potent and selective inhibitor of phosphodiesterase 8 (PDE8).

This compound is a critical tool for investigating the role of PDE8 in various cellular processes. Its high selectivity allows for targeted studies of the PDE8/cAMP signaling pathway, which has been implicated in neuroinflammation, steroidogenesis, and immune cell function.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound based on in vitro studies.

| Parameter | Value | Cell/Enzyme System | Reference |

| IC₅₀ (PDE8A) | 0.7 nM | Recombinant Human PDE8A | [1] |

| IC₅₀ (PDE8B) | 0.3 nM | Recombinant Human PDE8B | [1] |

| Selectivity | >1.5 µM against all other PDE isoforms | Various PDE isoforms | [1] |

| Effective Concentration (Neuroinflammation) | 150 - 600 nM | BV2 microglia cells | [2] |

| Effective Concentration (Steroidogenesis) | 10 - 1000 nM | Primary Leydig cells and MA10 cells | [3] |

| Effective Concentration (T-Cell Adhesion) | 0.1 - 1 µM | T-cells and bEnd.3 endothelial cells |

Signaling Pathway

This compound exerts its effects by inhibiting PDE8, an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP). Inhibition of PDE8 leads to an accumulation of intracellular cAMP, which in turn activates Protein Kinase A (PKA). Activated PKA can then phosphorylate various downstream targets, including the transcription factor cAMP response element-binding protein (CREB), leading to changes in gene expression and cellular function.

Experimental Protocols

In Vitro Neuroinflammation Assay using BV2 Microglia Cells

This protocol is designed to investigate the anti-inflammatory effects of this compound in a cell-based model of neuroinflammation.

Objective: To determine the effect of this compound on the production of pro-inflammatory mediators in amyloid-β oligomer (AβO)-stimulated BV2 microglia.

Materials:

-

BV2 murine microglial cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Amyloid-β oligomers (AβO)

-

This compound (stock solution in DMSO)

-

ELISA kits for TNF-α, IL-6, and IL-1β

-

Reagents and antibodies for Western blotting (e.g., antibodies against iNOS, COX-2, p-PKA, p-CREB)

-

96-well and 6-well cell culture plates

Experimental Workflow:

Procedure:

-

Cell Culture: Culture BV2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

-

Plating: Seed BV2 cells in 96-well plates for ELISA or 6-well plates for Western blotting at an appropriate density and allow them to adhere overnight.

-

Treatment:

-

Pre-treat the cells with varying concentrations of this compound (e.g., 150, 300, 600 nM) or vehicle (DMSO) for 2 hours.

-

Following pre-treatment, add AβO to the desired final concentration to induce an inflammatory response.

-

Incubate for 24 hours.

-

-

Analysis:

-

ELISA: Collect the cell culture supernatant and measure the concentrations of TNF-α, IL-6, and IL-1β using commercially available ELISA kits according to the manufacturer's instructions.

-

Western Blot: Lyse the cells and perform Western blot analysis to determine the protein levels of iNOS, COX-2, phosphorylated PKA, and phosphorylated CREB.

-

In Vitro Steroidogenesis Assay in Leydig Cells

This protocol describes how to assess the effect of this compound on steroid hormone production in primary Leydig cells or the MA10 Leydig tumor cell line.

Objective: To measure the impact of this compound on testosterone (primary cells) or progesterone (MA10 cells) production.

Materials:

-

Primary Leydig cells (isolated from testes) or MA10 cells

-

Appropriate cell culture medium (e.g., DMEM/F12 for primary cells)

-

This compound (stock solution in DMSO)

-